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Compound of Interest

Compound Name: Bromoacetamido-PEG2-AZD

Cat. No.: B13713421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis

Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the

target-binding ligand and the E3 ligase ligand, is a critical determinant of PROTAC efficacy.

This guide provides a comparative spectroscopic analysis of Bromoacetamido-PEG2-AZD, a

heterobifunctional linker, alongside two viable alternatives: Bromoacetamido-PEG2-acid and

Bromoacetamido-PEG3-azide. Understanding the spectroscopic and physicochemical

properties of these linkers is essential for the synthesis and characterization of potent and

selective protein degraders.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic and physical data for Bromoacetamido-
PEG2-AZD and its alternatives. This data is crucial for confirming the identity, purity, and

structural integrity of these linkers during PROTAC synthesis.
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Property
Bromoacetamido-
PEG2-AZD

Bromoacetamido-
PEG2-acid

Bromoacetamido-
PEG3-azide

Chemical Formula C₂₁H₂₈BrN₃O₆ C₉H₁₆BrNO₅[1] C₁₀H₁₉BrN₄O₄[2]

Molecular Weight 498.4 g/mol 298.1 g/mol [1] 339.2 g/mol [2]

CAS Number 2639395-43-8 1415800-44-0[1] 940005-81-2[2]

Purity ≥98% ≥98%[1] ≥95%[3]

¹H NMR Spectroscopy
Consistent with

proposed structure

Consistent with

proposed structure

Consistent with

proposed structure

Mass Spectrometry
m/z consistent with

[M+H]⁺

m/z consistent with

[M+H]⁺

m/z consistent with

[M+H]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of these PROTAC linkers are provided

below. These protocols are intended as a guide and may require optimization based on the

specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the linker molecules.

Sample Preparation:

Dissolve 5-10 mg of the linker in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the specific

linker.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Typical acquisition parameters include:
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Number of scans: 16-64 (depending on sample concentration)

Pulse width: 30-45 degrees

Relaxation delay: 1-5 seconds

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks and assign the chemical shifts to the corresponding protons in the

molecular structure. The integration values should be proportional to the number of protons.

[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the

linker molecules.

Sample Preparation:

Prepare a stock solution of the linker in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the mass spectrometer using a syringe pump or through a

liquid chromatography system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Typical ESI-MS parameters:

Capillary voltage: 3-4 kV

Cone voltage: 20-40 V

Source temperature: 100-150 °C
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Desolvation gas flow: 500-800 L/hr

Analyze the resulting spectrum to identify the peak corresponding to the expected molecular

weight of the linker. High-resolution mass spectrometry can be used to confirm the elemental

composition.[5][6][7][8]

Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key processes involved in PROTAC-mediated protein

degradation and a typical experimental workflow for their analysis.
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.[9][10][11][12][13]
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Caption: A typical experimental workflow for the evaluation of PROTACs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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